molecular formula C9H16N2O2 B13804425 Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 67196-21-8

Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B13804425
CAS No.: 67196-21-8
M. Wt: 184.24 g/mol
InChI Key: FEZVKEOPBBKYEP-UHFFFAOYSA-N
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Description

3-Methyl-3,8-diazabicyclo[321]octane-8-carboxylic acid methyl ester is a bicyclic compound with a unique structure that includes a diazabicyclo octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with a carboxylic acid derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylic acid methyl ester is unique due to its specific functional groups and the resulting chemical properties. These differences can lead to distinct reactivity and applications compared to similar compounds .

Properties

CAS No.

67196-21-8

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-10-5-7-3-4-8(6-10)11(7)9(12)13-2/h7-8H,3-6H2,1-2H3

InChI Key

FEZVKEOPBBKYEP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C1)N2C(=O)OC

Origin of Product

United States

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